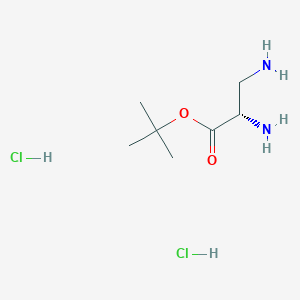

Tert-butyl (2S)-2,3-diaminopropanoate;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl (2S)-2,3-diaminopropanoate;dihydrochloride is a useful research compound. Its molecular formula is C7H18Cl2N2O2 and its molecular weight is 233.13. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactivity

Biosynthesis and Synthetic Applications

The biosynthesis of tert-butyl derivatives for pharmaceutical intermediates is highlighted in studies focused on the enzymatic activities for synthesizing key intermediates like tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a precursor for statins, demonstrating the utility of microbial carbonyl reductases in organic solvent media for high yield and enantioselective synthesis (Liu et al., 2018). Directed evolution of these enzymes further enhances their synthetic applications, showcasing the potential for efficient and green chemistry processes in drug synthesis (Liu et al., 2017).

Catalytic Asymmetric Synthesis

Research into catalytic processes for creating enantioenriched tert-butyl esters underscores the importance of tert-butyl derivatives in constructing chiral building blocks for organic synthesis. These methodologies offer routes to compounds with high enantioselectivities, useful for the synthesis of bioactive molecules and pharmaceuticals (Paquin et al., 2005).

Material Science Applications

Polymer Science

The manipulation of polymer properties through the introduction and subsequent removal of tert-butyl groups demonstrates the role of tert-butyl derivatives in materials science. For instance, studies on the tert-butoxycarbonyl (t-BOC) protected polyimides illustrate how the controlled removal of t-BOC groups can fine-tune the physical and gas transport properties of polymers, providing insights into the design of materials with specific functionalities (Lin et al., 2020).

Environmental and Analytical Chemistry

Biocide Degradation Studies

The degradation of antifouling agents and their environmental impact involves tert-butyl derivatives. Research into the degradation products of such compounds in marine sediments demonstrates the role of analytical chemistry in monitoring and understanding the fate of chemical compounds in the environment, highlighting the necessity for sensitive and selective detection methods (Gatidou et al., 2004).

Safety and Hazards

Mechanism of Action

Target of Action

The compound “Tert-butyl (2S)-2,3-diaminopropanoate;dihydrochloride” contains an amino group and a carboxylate ester group. These functional groups are often involved in interactions with biological targets such as enzymes or receptors. The exact target would depend on the specific biological context and the overall structure of the molecule .

Mode of Action

The mode of action of a compound refers to how it interacts with its biological target to exert its effect. For “this compound”, this could involve binding to an enzyme or receptor, potentially altering its function. The tert-butyl group might influence the compound’s reactivity and interaction with its target .

Biochemical Pathways

The compound could be involved in various biochemical pathways depending on its target. For instance, if it targets an enzyme, it could affect the metabolic pathway that the enzyme is part of. The tert-butyl group has been noted for its unique reactivity pattern and its implications in biosynthetic and biodegradation pathways .

Pharmacokinetics

This refers to how the compound is absorbed, distributed, metabolized, and excreted in the body (ADME). The pharmacokinetic properties of “this compound” would depend on factors such as its chemical structure, solubility, and stability .

Action Environment

The action of “this compound” could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the crowded tert-butyl group is known for its unique reactivity pattern which could be influenced by the environment .

Properties

IUPAC Name |

tert-butyl (2S)-2,3-diaminopropanoate;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2.2ClH/c1-7(2,3)11-6(10)5(9)4-8;;/h5H,4,8-9H2,1-3H3;2*1H/t5-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLJLNVREOWBRNO-XRIGFGBMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CN)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CN)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

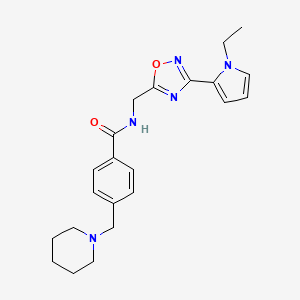

![N-cycloheptyl-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2524793.png)

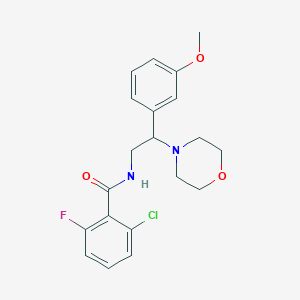

![(1-(3-chloro-4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2524798.png)

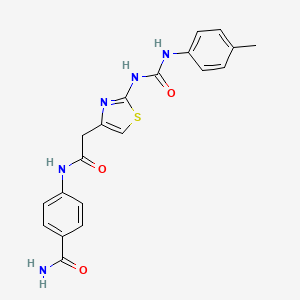

![2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}propanoic acid dihydrochloride](/img/structure/B2524799.png)

![N-[(4-chlorophenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2524800.png)

![Tert-butyl N-[[1-(methylamino)cyclopropyl]methyl]carbamate](/img/structure/B2524801.png)

![(E)-N-[(4-Ethyloxan-4-YL)methyl]-2-phenylethenesulfonamide](/img/structure/B2524808.png)